BenchChemオンラインストアへようこそ!

1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one

Medicinal chemistry Structure–activity relationship Scaffold differentiation

Select this compound when your SAR program demands a neutral, metabolically reducible 4-acetylphenyl terminus for matched-pair kinase profiling. Unlike its benzofuran isomer (CAS 2097930-46-4) or acetamide analog (CAS 2097916-91-9), the reactive acetyl handle supports late-stage derivatization—reductive amination, Grignard addition, oxime formation—without altering the quinoxaline-pyrrolidine-sulfonyl pharmacophore. Ideal as a passive-permeability probe (predicted LogP ~2.8) for intracellular PASK/GSK-3 target engagement assays. For R&D only; not for human use.

Molecular Formula C20H19N3O4S
Molecular Weight 397.45
CAS No. 2097893-01-9
Cat. No. B2935390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one
CAS2097893-01-9
Molecular FormulaC20H19N3O4S
Molecular Weight397.45
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C20H19N3O4S/c1-14(24)15-6-8-17(9-7-15)28(25,26)23-11-10-16(13-23)27-20-12-21-18-4-2-3-5-19(18)22-20/h2-9,12,16H,10-11,13H2,1H3
InChIKeyDJZQCTQKHCUUET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one (CAS 2097893-01-9): Structural Identity and Compound Class for Research Procurement


1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one (CAS 2097893-01-9) is a synthetic small molecule with the molecular formula C20H19N3O4S and molecular weight 397.45 g/mol, composed of a quinoxaline core linked via an ether bridge to a pyrrolidine ring, further elaborated with a 4-acetylbenzenesulfonyl group . The compound belongs to the quinoxaline–pyrrolidine–sulfonamide hybrid class, a scaffold family increasingly interrogated in medicinal chemistry for kinase inhibition, antimicrobial, and anticancer applications [1][2]. It is supplied as a research-grade building block or screening compound at ≥95% purity by multiple commercial sources .

Why Generic Substitution of 1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one with Other Quinoxaline–Pyrrolidine–Sulfonyl Analogs Carries Procurement Risk


The quinoxaline–pyrrolidine–sulfonyl scaffold family exhibits profound sensitivity to terminal group identity. The target compound and its closest structural isomer, 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097930-46-4), share the identical molecular formula (C20H19N3O4S) and molecular weight (397.45 g/mol) yet differ critically in the sulfonyl-attached moiety: a 4-acetylphenyl group versus a 2,3-dihydrobenzofuran ring . This terminal variation alters hydrogen-bond acceptor/donor capacity, steric bulk, and electronic character, all of which directly modulate target binding, selectivity, and ADME properties [1]. Additional analogs such as N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide (CAS 2097916-91-9) introduce an acetamide function that shifts solubility and metabolic stability [2]. Therefore, procurement based solely on scaffold similarity without terminal-group specificity risks obtaining a compound with divergent biological performance.

Quantitative Procurement-Relevant Evidence for 1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one (CAS 2097893-01-9) Relative to Comparators


Structural Isomer Differentiation: 4-Acetylphenyl vs. 2,3-Dihydrobenzofuran Terminal Group Comparison

The target compound and its closest molecular-formula analog CAS 2097930-46-4 are structural isomers sharing C20H19N3O4S and MW 397.45 g/mol. The target bears a 4-acetylphenylsulfonyl terminus, while the analog carries a 2,3-dihydrobenzofuran-5-sulfonyl terminus . The acetyl group introduces a hydrogen-bond acceptor (C=O) and a methyl ketone susceptible to metabolic reduction, whereas the dihydrobenzofuran introduces a cyclic ether oxygen and increased conformational rigidity. No direct head-to-head bioactivity comparison is publicly available; however, the divergent terminal pharmacophores are expected to produce distinct target-engagement profiles based on class-level SAR observed across quinoxaline–sulfonamide series [1].

Medicinal chemistry Structure–activity relationship Scaffold differentiation

Acetamide Analog Comparison: Differential Hydrogen-Bonding Capacity and Metabolic Stability of the 4-Acetylphenyl vs. Acetamidophenyl Series

The target compound contains a 4-acetylphenyl terminus, in contrast to the closely related N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide (CAS 2097916-91-9), which bears a 3-methyl-4-acetamidophenyl terminus [1]. The acetyl group (pKa of α-proton ~19) is a neutral, non-ionizable HBA, whereas the acetamide (pKa ~15–16 for N–H; capable of both HBD and HBA) alters solubility, permeability, and potential for Phase II metabolic conjugation. Published literature on related quinoxaline acetamide derivatives indicates that acetamide-functionalized analogs exhibit IC50 values in the low micromolar range against MCF-7 and HCT-116 cancer cell lines, though direct data for the target compound are absent [2].

Medicinal chemistry Pharmacokinetics Functional group bioisosterism

PASK Kinase Inhibition Scaffold Potential: Class-Level Evidence and Gap in Target-Compound-Specific Data

The quinoxaline–sulfonamide scaffold is represented in patent US-8916561-B2, which discloses substituted quinoxaline compounds as PAS kinase (PASK) inhibitors for the treatment of diabetes mellitus [1]. Commercially developed PASK inhibitors from this class (e.g., BioE-1115) achieve IC50 values of ~4 nM against recombinant PASK with selectivity over a panel of 49 kinases (IC50 ≥10 µM) . The target compound CAS 2097893-01-9 contains the core quinoxaline–pyrrolidine–sulfonyl architecture but with a 4-acetylphenyl terminus not explicitly exemplified in the PASK patent. No PASK inhibition data for this specific compound have been identified in the public domain.

Kinase inhibition PAS kinase Diabetes mellitus Glycogen metabolism

Aqueous Solubility and Formulation Compatibility: Predicted Physicochemical Differentiation from Carboxylic Acid and Nitrile Analogs

The target compound's 4-acetylphenyl terminus confers neutral, moderately lipophilic character (predicted LogP ~2.8), distinguishing it from the carboxylic acid analog 2-fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid (ionizable at physiological pH; predicted LogD7.4 ~0.5–1.0) and the nitrile analog 4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile (CAS 2097888-09-8; neutral, predicted LogP ~2.5) [1]. The absence of an ionizable group in the target compound favors passive membrane permeability but limits aqueous solubility, with an estimated intrinsic solubility of <50 µM in phosphate-buffered saline based on the General Solubility Equation for compounds with LogP >2.5 and MW >350 [2].

Physicochemical properties Aqueous solubility Formulation Permeability

Recommended Research and Industrial Application Scenarios for 1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one Based on Available Evidence


Medicinal Chemistry Hit-to-Lead Optimization of Quinoxaline–Pyrrolidine–Sulfonamide Kinase Inhibitor Scaffolds

The target compound serves as a terminal-group variant for SAR exploration in kinase inhibitor programs, particularly for targets within the PASK/GSK-3 glycogen-regulatory axis. The 4-acetylphenyl terminus offers a neutral, metabolically reducible handle distinct from carboxylic acid, acetamide, and nitrile analogs, enabling systematic mapping of HBA/HBD requirements at the solvent-exposed region of the ATP-binding pocket . Researchers should procure this compound when a matched molecular pair analysis requires the acetyl group as a comparator to amide, acid, or nitrile congeners for establishing selectivity fingerprints.

Chemical Biology Probe Development Requiring Neutral, Membrane-Permeable Quinoxaline Scaffolds

With a predicted LogP of ~2.8 and no ionizable groups, the target compound is suited for cellular target-engagement assays where passive membrane permeability is paramount. It is preferred over the carboxylic acid analog (ionized at pH 7.4; limited permeability) when intracellular kinase or nuclear receptor targets are under investigation. Co-solvent (≤0.1% DMSO) or serum-albumin-assisted solubilization is recommended for biochemical assay formats [1].

Building Block for Diversity-Oriented Synthesis of Sulfonamide-Focused Compound Libraries

The compound functions as a late-stage diversification building block in library synthesis. The 4-acetyl group is amenable to further derivatization—including reductive amination, Grignard addition, and oxime/hydrazone formation—enabling generation of secondary and tertiary amine, alcohol, and heterocycle-substituted analogs without altering the quinoxaline–pyrrolidine–sulfonyl core . This contrasts with the benzofuran isomer (CAS 2097930-46-4), which lacks a reactive carbonyl handle for analogous transformations.

Negative Control or Orthogonal Probe in PASK/GSK-3 Pathway Studies

Given the structural resemblance to the PASK inhibitor chemotype (US-8916561-B2) but the absence of confirming PASK activity data, the compound may be deployed as a structurally matched negative control or orthogonal chemical probe in glycogen metabolism studies, provided on-target inactivity is empirically confirmed. Its neutral character and distinct terminal group offer a clean comparator to BioE-1115 (carboxylic acid series) for assessing target engagement that is terminal-group dependent [2].

Quote Request

Request a Quote for 1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.